An In-depth Technical Guide to the Chemical Properties and Reactive Landscape of 3-Furyl-(3-methoxyphenyl)methanol
An In-depth Technical Guide to the Chemical Properties and Reactive Landscape of 3-Furyl-(3-methoxyphenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 3-Furyl-(3-methoxyphenyl)methanol. As a molecule integrating a furan moiety, a methoxy-substituted phenyl ring, and a secondary benzylic alcohol, this compound is situated at the crossroads of several key functionalities prevalent in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural attributes, spectroscopic signature, and chemical behavior. We will explore its synthetic accessibility, characteristic reactions such as oxidation and nucleophilic substitution, and the pharmacological potential conferred by its constituent chemical motifs. The guide is structured to provide not just factual data, but also a mechanistic understanding of its chemical personality, thereby enabling its effective utilization in research and development endeavors.
Molecular Structure and Physicochemical Properties
3-Furyl-(3-methoxyphenyl)methanol, with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol , possesses a unique trifecta of functional groups that dictate its chemical behavior and potential utility.[1] The core structure consists of a central carbinol carbon bonded to a furan ring at the 3-position, a phenyl ring substituted with a methoxy group at the meta-position, and a hydrogen atom.
The interplay of these groups governs the molecule's polarity, solubility, and electronic properties. The hydroxyl group is a hydrogen bond donor and acceptor, suggesting moderate solubility in polar protic solvents. The furan and methoxyphenyl groups introduce aromaticity and lipophilicity.
Table 1: Predicted Physicochemical Properties of 3-Furyl-(3-methoxyphenyl)methanol
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 204.22 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability. |
| Molecular Formula | C₁₂H₁₂O₃ | Provides the elemental composition. |
| XLogP3 | ~2.4 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can interact with biological targets. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms in the furan, methoxy, and hydroxyl groups can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Contributes to conformational flexibility, which can be important for receptor binding. |
Note: Some values are estimated based on closely related structures and computational models due to the limited availability of experimental data for this specific compound.[2]
Synthesis and Spectroscopic Characterization
While a specific, optimized synthesis for 3-Furyl-(3-methoxyphenyl)methanol is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on fundamental organometallic chemistry. A standard approach would involve the Grignard reaction between 3-bromofuran and 3-methoxybenzaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Furyl-(3-methoxyphenyl)methanol via a Grignard reaction.
Step-by-Step Protocol for Synthesis
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 3-bromofuran in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then refluxed until the magnesium is consumed, yielding a solution of 3-furylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent is cooled to 0 °C. A solution of 3-methoxybenzaldehyde in anhydrous THF is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Aqueous Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Expected Spectroscopic Data
The structural confirmation of the synthesized 3-Furyl-(3-methoxyphenyl)methanol would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet or a broad singlet for the hydroxyl proton (-OH).- A singlet for the benzylic proton (-CH(OH)-).- Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons of the furan and methoxyphenyl rings.- A singlet around δ 3.8 ppm for the methoxy group (-OCH₃) protons. |
| ¹³C NMR | - A signal for the benzylic carbon (~δ 70-80 ppm).- Signals for the aromatic carbons of the furan and phenyl rings (δ 100-160 ppm).- A signal for the methoxy carbon (~δ 55 ppm). |
| FTIR | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.- C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.- C-O stretching bands for the alcohol and the ether around 1050-1250 cm⁻¹. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (204.22).- Fragmentation patterns showing the loss of water (M-18) and other characteristic fragments of the furan and methoxyphenyl moieties. |
Note: Chemical shifts are approximate and can be influenced by the solvent used for analysis.[3][4][5]
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-Furyl-(3-methoxyphenyl)methanol is primarily dictated by the interplay of its three functional groups: the secondary benzylic alcohol, the electron-rich furan ring, and the methoxy-substituted phenyl ring.
Oxidation of the Benzylic Alcohol
The secondary alcohol functionality is susceptible to oxidation to form the corresponding ketone, 3-furyl-(3-methoxyphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more modern methods.[6][7] A metal-free oxidation using tert-butyl hydroperoxide (TBHP) is an environmentally benign option.[6]
Caption: General scheme for the oxidation of the benzylic alcohol.
The choice of oxidant is critical to avoid over-oxidation or undesired side reactions involving the furan ring, which can be sensitive to strongly acidic or oxidative conditions.[8][9]
Nucleophilic Substitution Reactions
The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group (e.g., a tosylate).[10] The stability of the resulting benzylic carbocation, which is resonance-stabilized by both the furan and phenyl rings, facilitates these reactions.
Caption: Mechanistic pathway for nucleophilic substitution at the benzylic position.
This reactivity allows for the introduction of a wide range of functional groups at the benzylic position, making it a valuable precursor for the synthesis of diverse derivatives.[11]
Reactions of the Furan Ring
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution, preferentially at the 2- and 5-positions.[12] However, the furan ring is also prone to ring-opening under strongly acidic conditions. Furthermore, it can participate as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.[13]
Potential Applications in Drug Discovery
The structural motifs present in 3-Furyl-(3-methoxyphenyl)methanol are of significant interest in the field of drug discovery.
-
The Furan Moiety: The furan ring is a common scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[14][15][16][17] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[15]
-
The Methoxyphenyl Group: The methoxy group is a key substituent in many approved drugs.[18] It can influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[19] The meta-position of the methoxy group in the target molecule can direct its interactions within a binding pocket. The electron-donating nature of the methoxy group can also enhance the antitumor activity of certain compounds.[20]
The combination of these two pharmacophoric elements in a single molecule suggests that 3-Furyl-(3-methoxyphenyl)methanol and its derivatives could be valuable starting points for the development of novel therapeutic agents. The benzylic alcohol provides a convenient handle for further chemical modifications to explore structure-activity relationships.
Conclusion
3-Furyl-(3-methoxyphenyl)methanol is a molecule with a rich and varied chemical personality. While specific experimental data for this compound is sparse in the public domain, a thorough understanding of the reactivity of its constituent functional groups allows for a robust prediction of its chemical behavior. Its synthesis is achievable through established synthetic methodologies, and its structure presents multiple avenues for chemical modification. The convergence of the pharmacologically significant furan and methoxyphenyl moieties makes this compound and its potential derivatives attractive candidates for exploration in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding to facilitate such future investigations.
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